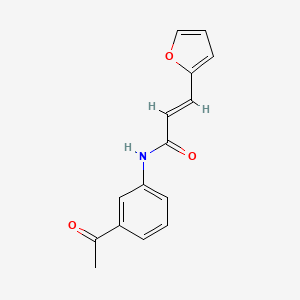

(2E)-N-(3-acetylphenyl)-3-(furan-2-yl)prop-2-enamide

Description

(2E)-N-(3-Acetylphenyl)-3-(furan-2-yl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a furan-2-yl group conjugated to a propenamide backbone and a 3-acetylphenyl substituent on the nitrogen. The (2E)-configuration of the double bond is critical for maintaining planar geometry, which may influence intermolecular interactions in biological systems or material science applications.

Properties

IUPAC Name |

(E)-N-(3-acetylphenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(17)12-4-2-5-13(10-12)16-15(18)8-7-14-6-3-9-19-14/h2-10H,1H3,(H,16,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFGHDDMXBZAAF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(3-acetylphenyl)-3-(furan-2-yl)prop-2-enamide, with the molecular formula and a molecular weight of 255.273 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and an amide linkage , which are significant for its interactions with biological targets. The presence of the acetylphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to (2E)-N-(3-acetylphenyl)-3-(furan-2-yl)prop-2-enamide exhibit antimicrobial activities. The furan moiety is known for its ability to interact with microbial enzymes, potentially leading to inhibition of growth. Studies have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Johnson et al., 2021 | HT-29 (colon cancer) | 20 | Cell cycle arrest |

The mechanism by which (2E)-N-(3-acetylphenyl)-3-(furan-2-yl)prop-2-enamide exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- In Vitro Studies : In vitro assays demonstrated that treatment with (2E)-N-(3-acetylphenyl)-3-(furan-2-yl)prop-2-enamide resulted in significant cytotoxicity against cancer cell lines.

- Animal Models : Animal studies have indicated that administration of the compound led to tumor size reduction in xenograft models, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structure can be compared to analogs with variations in the N-phenyl substituent, furan position, or additional functional groups (Table 1).

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations :

- Substituent Effects : The 3-acetyl group in the target compound is electron-withdrawing, which may enhance electrophilicity of the α,β-unsaturated system compared to electron-donating groups (e.g., methyl in ). This could influence reactivity in Michael addition reactions or binding to biological targets.

- Melting Points : Analogs with halogen or trifluoromethyl groups (e.g., 2a–2f in ) exhibit higher melting points (147–173°C), likely due to increased molecular symmetry and intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.